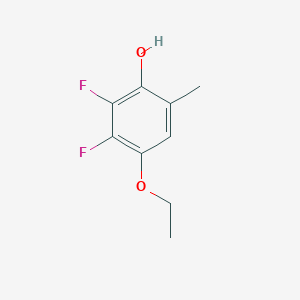![molecular formula C15H30BrO5P B6322472 11-[(2-bromo-2-methylpropanoyl)oxy]undecylphosphonic acid CAS No. 1095957-23-5](/img/structure/B6322472.png)
11-[(2-bromo-2-methylpropanoyl)oxy]undecylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-[(2-Bromo-2-methylpropanoyl)oxy]undecylphosphonic acid is a chemical compound with the molecular formula C15H30BrO5P and a molecular weight of 401.28 g/mol . It is known for its applications in various fields, including chemistry and industry. The compound appears as a white to light yellow powder or crystal and is sensitive to moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[(2-bromo-2-methylpropanoyl)oxy]undecylphosphonic acid typically involves the esterification of 2-bromo-2-methylpropanoic acid with 11-phosphonoundecanol. The reaction is carried out under inert gas conditions to prevent moisture interference . The reaction conditions include maintaining a temperature range of 63°C to 67°C, which is the melting point of the compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is stored under inert gas to maintain its stability and prevent degradation due to moisture .
Chemical Reactions Analysis
Types of Reactions
11-[(2-Bromo-2-methylpropanoyl)oxy]undecylphosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Acidic or basic conditions are used for hydrolysis, typically involving hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphonic acids can be formed.
Hydrolysis Products: The hydrolysis of the ester bond yields 2-bromo-2-methylpropanoic acid and 11-phosphonoundecanol.
Scientific Research Applications
11-[(2-Bromo-2-methylpropanoyl)oxy]undecylphosphonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-[(2-bromo-2-methylpropanoyl)oxy]undecylphosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic centers, making it useful in various chemical reactions and applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-2-methylpropanoic acid 11-phosphonoundecyl ester
- 11-[(2-Bromoisobutanoyl)oxy]undecyl-1-phosphonic acid
Uniqueness
11-[(2-Bromo-2-methylpropanoyl)oxy]undecylphosphonic acid is unique due to its specific structure, which combines a brominated ester with a phosphonic acid group. This combination imparts unique reactivity and properties, making it valuable in specialized applications .
Properties
IUPAC Name |
11-(2-bromo-2-methylpropanoyl)oxyundecylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30BrO5P/c1-15(2,16)14(17)21-12-10-8-6-4-3-5-7-9-11-13-22(18,19)20/h3-13H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFNQWAMVLRANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCCCCCCCCCCP(=O)(O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30BrO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester](/img/structure/B6322393.png)




![(12Z)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene](/img/structure/B6322420.png)

![N-[5-(Trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B6322425.png)





